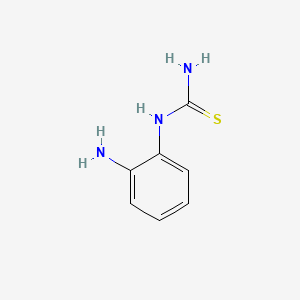

Thiourea, (2-aminophenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

3394-09-0 |

|---|---|

Molecular Formula |

C7H9N3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

(2-aminophenyl)thiourea |

InChI |

InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |

InChI Key |

HZFPIVZQYGZVEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-aminophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-aminophenyl)thiourea, a versatile building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol and outlines the key analytical techniques for its thorough characterization, presenting quantitative data in a structured format for ease of reference.

Synthesis of (2-aminophenyl)thiourea

The synthesis of (2-aminophenyl)thiourea can be effectively achieved through a two-step process commencing with the reaction of 2-nitroaniline with an isothiocyanate, followed by the reduction of the nitro group. A common and efficient method involves the use of a precursory acyl isothiocyanate, which is subsequently hydrolyzed, or more directly, by employing a simple isothiocyanate followed by reduction. For the purpose of this guide, a well-established route involving the reduction of a nitro-substituted thiourea precursor is presented. This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved.

A general and adaptable procedure for the synthesis of 1-acyl-3-(2-aminophenyl)thioureas has been reported, which can be modified for the synthesis of the parent compound. The key step is the reduction of the nitro group of a 1-acyl-3-(2-nitrophenyl)thiourea intermediate using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium like acetic acid[1].

Experimental Protocol: Synthesis of 1-acyl-3-(2-aminophenyl)thiourea

This protocol describes a general method for the synthesis of 1-acyl-3-(2-aminophenyl)thiourea derivatives, which can be adapted for the synthesis of the parent compound by excluding the initial acylation step and starting directly with 2-nitrophenyl isothiocyanate.

Materials:

-

Substituted carboxylic acid (for acylated derivatives)

-

Thionyl chloride (SOCl₂)

-

Potassium thiocyanate (KSCN)

-

2-Nitroaniline

-

Tin(II) chloride (SnCl₂)

-

Glacial acetic acid

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Formation of Acyl Isothiocyanate: A substituted carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This is then reacted with potassium thiocyanate to generate the acyl isothiocyanate in situ.

-

Formation of 1-acyl-3-(2-nitrophenyl)thiourea: The freshly prepared acyl isothiocyanate is then reacted with 2-nitroaniline in a suitable solvent.

-

Reduction of the Nitro Group: The resulting 1-acyl-3-(2-nitrophenyl)thiourea is dissolved in glacial acetic acid. Tin(II) chloride is added portion-wise to the solution, and the reaction mixture is stirred until the reduction of the nitro group to an amine is complete.

-

Work-up and Purification: The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization, for example, from a DMF/water mixture, to yield the pure 1-acyl-3-(2-aminophenyl)thiourea[1].

To synthesize the parent (2-aminophenyl)thiourea, one would start with 2-nitrophenyl isothiocyanate and react it with ammonia, followed by the reduction of the nitro group as described in step 3.

Synthesis Pathway

Caption: Synthesis of (2-aminophenyl)thiourea.

Characterization of (2-aminophenyl)thiourea

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-aminophenyl)thiourea. The following techniques are routinely employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₉N₃S |

| Molecular Weight | 167.23 g/mol |

| Appearance | Pale yellow crystals[2] |

| Melting Point | Not explicitly reported for the parent compound, but derivatives have melting points in the range of 121-184°C[1]. |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the thiourea protons. For 1-acyl-3-(2-aminophenyl)thiourea derivatives, the aromatic protons typically appear as a multiplet in the range of δ 6.75-8.09 ppm. The amino group (Ar-NH₂) protons often appear as a singlet around δ 5.20-5.30 ppm, and the two NH protons of the thiourea moiety appear as singlets at lower fields, for example, around δ 11.44-12.91 ppm[1].

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the thiocarbonyl carbon (C=S). In 1-acyl-3-(2-aminophenyl)thiourea derivatives, the thiocarbonyl carbon signal appears around δ 180.3 ppm. The aromatic carbons resonate in the region of δ 114-155 ppm[1].

Table 1: NMR Data for 1-acyl-3-(2-aminophenyl)thiourea Derivatives (in DMSO-d₆) [1]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Phenylacyl-3-(2'-aminophenyl) thiourea | 12.52 (s, 1H, NH), 11.44 (s, 1H, NH), 8.03-6.80 (m, 9H, Ar-H), 5.30 (s, 2H, Ar-NH₂) | 180.34, 165.48, 154.39, 133.62, 132.95, 130.41, 130.10, 128.63, 128.27, 127.28, 125.78, 124.05, 119.32, 118.44 |

| 1-(2'-Pyridyl)acyl-3-(2'-aminophenyl) thiourea | 12.90 (s, 1H, NH), 11.68 (s, 1H, NH), 8.02-7.83 (m, 4H, Py-H), 7.03-6.75 (m, 4H, Ar-H), 5.20 (s, 2H, Ar-NH₂) | 180.36, 166.90, 154.48, 151.23, 147.67, 137.50, 130.48, 126.76, 125.51, 124.56, 124.00, 119.96, 114.90 |

| 1-(2'-Furanyl)acyl-3-(2'-aminophenyl) thiourea | 12.91 (s, 1H, NH), 11.64 (s, 1H, NH), 8.09-6.83 (m, 3H, furyl-H), 7.03-6.75 (m, 4H, Ar-H), 5.20 (s, 2H, Ar-NH₂) | 180.30, 166.78, 154.45, 147.23, 143.65, 130.48, 125.53, 124.56, 119.63, 115.36, 109.71 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H, C=S, and aromatic C-H and C=C bonds.

Table 2: Key IR Absorptions for 1-acyl-3-(2-aminophenyl)thiourea Derivatives (KBr, cm⁻¹) [1]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (thiourea and amine) | 3165 - 3220 |

| C=O stretching (acyl group) | 1628 - 1675 |

| C=S stretching | ~1250 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-aminophenyl)thiourea, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve cleavage of the thiourea side chain and fragmentation of the aromatic ring. A study on phthalimidoacyl derivatives of (2-aminophenyl)thiourea showed characteristic fragmentation patterns that can be useful for structural elucidation[2].

Experimental Protocol: Characterization

1. Melting Point:

-

A small amount of the purified solid is packed into a capillary tube.

-

The melting point is determined using a standard melting point apparatus.

2. NMR Spectroscopy:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

3. IR Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

The IR spectrum is recorded using an FTIR spectrometer.

4. Mass Spectrometry:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The mass spectrum is recorded using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Characterization Workflow

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-aminophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-aminophenyl)thiourea is a molecule of significant interest in medicinal chemistry and materials science due to its versatile chemical properties and potential biological activities. As a derivative of thiourea, it possesses a core structure that allows for diverse substitution patterns, leading to a wide array of compounds with applications ranging from anticancer agents to corrosion inhibitors. The presence of the 2-aminophenyl group introduces unique conformational possibilities and hydrogen bonding patterns that are crucial for its interaction with biological targets and its solid-state packing. This guide provides a comprehensive overview of the molecular structure and conformation of (2-aminophenyl)thiourea, drawing upon spectroscopic and crystallographic data from the core molecule and its closely related derivatives.

Molecular Structure and Conformation

The molecular structure of (2-aminophenyl)thiourea is characterized by a central thiourea moiety linked to a 2-aminophenyl group. The conformation of N-aryl thioureas is primarily dictated by the rotational barriers around the C-N bonds and the potential for intramolecular hydrogen bonding.

Theoretical studies, including Density Functional Theory (DFT) calculations, on related N-aryl thioureas suggest that the molecule can adopt several conformations, primarily described as syn or anti with respect to the orientation of the substituents on the nitrogen atoms relative to the thione group, and cis or trans with respect to the orientation of the substituents on the two nitrogen atoms relative to each other.

In the case of (2-aminophenyl)thiourea, the presence of the amino group at the ortho position of the phenyl ring introduces the strong possibility of an intramolecular hydrogen bond between one of the thiourea N-H protons and the nitrogen of the amino group. This interaction is expected to significantly stabilize a specific conformation, likely a planar or near-planar arrangement of the phenyl ring and the thiourea backbone.

Crystallographic studies of closely related compounds, such as N,N′-bis[2-(dimethylamino)phenyl]thiourea, have confirmed the presence of intramolecular hydrogen bonds between the thiourea N-H and the ortho-amino substituent.[1] This interaction leads to the formation of a six-membered ring, which contributes to the planarity and rigidity of this molecular fragment.

Key Conformational Features:

-

Intramolecular Hydrogen Bonding: A key feature is the expected intramolecular hydrogen bond between a thiourea N-H and the ortho-amino group, forming a stable six-membered ring.

-

Planarity: The aforementioned hydrogen bond likely forces the phenyl ring and the thiourea moiety into a coplanar or near-coplanar orientation.

-

Thiourea Conformation: The thiourea unit itself can exist in different conformations. In many crystal structures of N-aryl thioureas, a trans arrangement of the aryl group and the other substituent on the second nitrogen is observed.

Data Presentation

Table 1: Spectroscopic Data for (2-aminophenyl)thiourea and Related Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Reference |

| 1-Acyl-3-(2'-aminophenyl) thiourea derivatives | NHCSNH: ~12.9, ~11.6 (singlets); Aromatic H: 6.75-7.91 (multiplet) | C=S: ~180.2; C=O: ~165.1; Aromatic C: 109-154 | N-H stretching, C=S stretching, C=O stretching | [2] |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea | N-H resonance confirms intramolecular H-bond | - | Red-shifted N-H stretch compared to diethylamino analogue | [1] |

| Thiourea (parent molecule) | - | - | N-H stretching: 3371, 3260, 3156; C=S asymmetric stretching: 1585; C=S symmetric stretching: 1449; C-S vibrations: 1088 | [3] |

Table 2: Crystallographic Data for Structurally Related Thiourea Derivatives

| Compound | C=S Bond Length (Å) | C-N Bond Lengths (Å) | Dihedral Angle (Phenyl-Thiourea) (°) | Key Hydrogen Bonds | Reference |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 1.6879(11) | 1.3396(14), 1.3621(15) | - | Intramolecular N-H···N | [1] |

| N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide | - | - | 33.32(6) | Intramolecular N-H···O; Intermolecular C-H···O and N-H···S | [4] |

| Methyl 2-(3-benzoylthioureido)benzoate | - | - | - | Intramolecular N-H···O | [5] |

Experimental Protocols

General Synthesis of (2-aminophenyl)thiourea Derivatives

The synthesis of (2-aminophenyl)thiourea and its derivatives generally follows a multi-step procedure, often starting from a corresponding carboxylic acid or an amine. A common route involves the formation of an isothiocyanate intermediate, which then reacts with an appropriate amine.

Example Protocol for 1-Acyl-3-(2'-aminophenyl)thioureas: [2]

-

Acyl Isothiocyanate Formation: A carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with potassium thiocyanate (KSCN) or ammonium thiocyanate to generate the acyl isothiocyanate in situ.

-

Coupling Reaction: The acyl isothiocyanate is reacted with 2-nitroaniline. The nitro group serves as a protecting group for the amine and an electron-withdrawing group to facilitate the reaction.

-

Reduction of the Nitro Group: The resulting 1-acyl-3-(2'-nitrophenyl)thiourea is then reduced to the desired 1-acyl-3-(2'-aminophenyl)thiourea. A common reducing agent for this step is tin(II) chloride (SnCl2) in an acidic medium like acetic acid.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the structure of the synthesized compounds. Key signals include the N-H protons of the thiourea and amino groups, the aromatic protons, and the carbon of the C=S group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Important vibrational bands include the N-H stretching, C=S stretching (thioamide band), and C-N stretching frequencies.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, dihedral angles, and intermolecular interactions.

-

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N, S) of the compound, which helps to confirm its purity and empirical formula.

Mandatory Visualization

Caption: Synthetic workflow for (2-aminophenyl)thiourea derivatives.

Caption: Factors influencing the conformation of (2-aminophenyl)thiourea.

Conclusion

The molecular structure and conformation of (2-aminophenyl)thiourea are governed by a delicate interplay of electronic effects and intramolecular forces, most notably hydrogen bonding. While a definitive crystal structure of the parent molecule remains to be reported, extensive data from its derivatives and theoretical models provide a clear picture of its likely structural preferences. The presence of the ortho-amino group is a critical determinant of its conformation, leading to a relatively planar and stable structure. This foundational understanding is essential for the rational design of novel (2-aminophenyl)thiourea derivatives with tailored properties for applications in drug discovery and materials science. Further single-crystal X-ray diffraction studies on the parent compound would be invaluable to precisely elucidate its solid-state structure and intermolecular interactions.

References

- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis 1-Acyl-3-(2'-aminophenyl) thioureas as Anti-Intestinal Nematode Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 5. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (2-aminophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2-aminophenyl)thiourea, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and its derivatives. While experimental data for (2-aminophenyl)thiourea is limited in publicly available literature, this guide synthesizes the available information, provides context based on related thiourea derivatives, and outlines detailed experimental protocols for determining these crucial parameters.

Physicochemical Properties

(2-aminophenyl)thiourea, with the molecular formula C₇H₉N₃S, is an aromatic thiourea derivative. A summary of its basic physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of (2-aminophenyl)thiourea

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃S | PubChem |

| Molecular Weight | 167.23 g/mol | PubChem |

| Predicted XLogP3 | 1.1 | PubChem |

| Predicted Hydrogen Bond Donor Count | 3 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Note: Most of the available data is based on computational predictions and may not reflect experimental values.

Solubility Profile

To address the lack of specific data, a standardized experimental protocol for determining the solubility of (2-aminophenyl)thiourea is provided below. This protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of (2-aminophenyl)thiourea in a given solvent at a specific temperature.

Materials:

-

(2-aminophenyl)thiourea (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (2-aminophenyl)thiourea to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.

-

Centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate any suspended solids.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of (2-aminophenyl)thiourea.

-

Prepare a calibration curve using standard solutions of (2-aminophenyl)thiourea of known concentrations.

-

Calculate the solubility of (2-aminophenyl)thiourea in the solvent at the specified temperature based on the measured concentration and the dilution factor.

-

Caption: Workflow for conducting forced degradation studies.

Potential Signaling Pathways

While specific signaling pathways modulated by (2-aminophenyl)thiourea have not been definitively elucidated in the available literature, research on various thiourea derivatives suggests potential mechanisms of action, particularly in the context of their observed biological activities, such as anticancer and antimicrobial effects.

Thiourea derivatives have been reported to interact with a variety of biological targets, which can lead to the modulation of several key signaling pathways. The presence of the aminophenyl group may influence the target specificity and potency.

Hypothesized Signaling Pathway Interactions:

Caption: Hypothesized signaling pathways potentially modulated by (2-aminophenyl)thiourea.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of (2-aminophenyl)thiourea and provides detailed experimental protocols to enable researchers to generate robust and reliable data. The lack of extensive experimental data in the public domain highlights the need for further investigation into the physicochemical properties of this compound. The provided methodologies for solubility determination and forced degradation studies offer a framework for systematic characterization, which is essential for advancing its potential applications in drug development and other scientific fields. Future studies should focus on generating quantitative solubility data in a range of pharmaceutically relevant solvents and elucidating the specific degradation products and pathways. Furthermore, targeted biological studies are required to identify the precise signaling pathways modulated by (2-aminophenyl)thiourea to better understand its mechanism of action.

spectroscopic analysis of (2-aminophenyl)thiourea (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2-aminophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected spectroscopic characteristics based on its structure, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a foundational understanding for researchers in drug development and related scientific fields.

Molecular Structure and Spectroscopic Overview

(2-aminophenyl)thiourea possesses a unique molecular architecture, incorporating a phenyl ring with an amino substituent and a thiourea functional group. This combination of an aromatic system and multiple heteroatoms gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the study of its chemical interactions.

The expected spectroscopic data for (2-aminophenyl)thiourea is summarized below. This data is compiled based on the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (2-aminophenyl)thiourea, both ¹H and ¹³C NMR are invaluable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-aminophenyl)thiourea is expected to show distinct signals for the aromatic protons and the protons of the amino and thiourea groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Expected ¹H NMR Data for (2-aminophenyl)thiourea

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 6.8 | br s | 2H | Amino group (-NH₂) |

| ~ 8.5 | br s | 1H | Thiourea (-NH-) |

| ~ 7.8 | br s | 2H | Thiourea (-NH₂) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. "m" denotes a multiplet and "br s" denotes a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Table 2: Expected ¹³C NMR Data for (2-aminophenyl)thiourea

| Chemical Shift (δ, ppm) | Assignment |

| ~ 183 | C=S (Thiourea) |

| ~ 145 | C-NH₂ (Aromatic) |

| ~ 130 | C-NH (Aromatic) |

| ~ 128 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 120 | Aromatic CH |

| ~ 118 | Aromatic CH |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-aminophenyl)thiourea will exhibit characteristic absorption bands for its amino, thiourea, and aromatic moieties.

Table 3: Expected IR Absorption Bands for (2-aminophenyl)thiourea

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (primary amine) |

| 3200 - 3100 | Medium | N-H stretching (thiourea) |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 1620 - 1580 | Strong | N-H bending (primary amine) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic) |

| 1550 - 1480 | Strong | N-H bending / C-N stretching (thiourea) |

| 1350 - 1250 | Strong | C=S stretching (thiourea) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For (2-aminophenyl)thiourea (C₇H₉N₃S), the molecular weight is approximately 167.24 g/mol .

Table 4: Expected Mass Spectrometry Data for (2-aminophenyl)thiourea

| m/z | Interpretation |

| 168.05899 | [M+H]⁺ (Protonated molecule)[1] |

| 167.05116 | [M]⁺ (Molecular ion)[1] |

| 150.04897 | [M+H-H₂O]⁺ (Loss of water from protonated molecule)[1] |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of (2-aminophenyl)thiourea in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[2]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of solid (2-aminophenyl)thiourea directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of (2-aminophenyl)thiourea (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3] The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.

-

Instrument Setup: Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a specified mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺). If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic analysis of a compound like (2-aminophenyl)thiourea is illustrated in the diagram below. This process ensures a systematic approach from sample handling to data interpretation and structural confirmation.

Caption: Workflow for the spectroscopic analysis of (2-aminophenyl)thiourea.

References

Tautomeric Forms of (2-aminophenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)thiourea is a versatile molecule with potential applications in medicinal chemistry and materials science. Its chemical behavior is intrinsically linked to the existence of tautomeric forms, primarily the thione-thiol equilibrium. This technical guide provides a comprehensive overview of the tautomeric forms of (2-aminophenyl)thiourea, including its synthesis, spectroscopic characterization, and the interplay of intramolecular forces that govern its structure. While direct, comprehensive studies on this specific molecule are limited, this guide synthesizes available data from related compounds and theoretical principles to offer a robust understanding for research and development applications.

Introduction

Thiourea and its derivatives are a well-established class of compounds with a wide range of biological activities and coordination properties. The tautomeric nature of the thiourea backbone, existing as a thione (C=S) or a thiol (C-S-H) form, is a critical determinant of its reactivity and interaction with biological targets. In the case of (2-aminophenyl)thiourea, the presence of an ortho-amino group introduces the potential for intramolecular hydrogen bonding, which can significantly influence the tautomeric equilibrium and conformational preferences. Understanding these tautomeric forms is paramount for predicting the molecule's behavior and for the rational design of new therapeutic agents and functional materials.

Synthesis of (2-aminophenyl)thiourea

The synthesis of (2-aminophenyl)thiourea can be achieved through the reaction of o-phenylenediamine with a thiocyanate salt in the presence of an acid. This method is a common route for the preparation of aryl thioureas.

Experimental Protocol: Synthesis of Substituted Phenylthiourea[1][2]

A generalized protocol for the synthesis of a substituted phenylthiourea, adaptable for (2-aminophenyl)thiourea, is as follows:

-

Formation of the Amine Salt: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol. Add a stoichiometric amount of a strong acid (e.g., HCl) to form the corresponding ammonium salt.

-

Reaction with Thiocyanate: To the solution of the amine salt, add a solution of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) (1-1.2 equivalents), in water or ethanol.

-

Reaction Mixture: Heat the resulting mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure (2-aminophenyl)thiourea.

Tautomeric Forms of (2-aminophenyl)thiourea

(2-Aminophenyl)thiourea can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of intramolecular hydrogen bonds.

Figure 1: Thione-thiol tautomerism in (2-aminophenyl)thiourea.

Based on studies of various thiourea derivatives, the thione form is generally considered to be the more stable and predominant tautomer in solution and in the solid state. The strong C=S bond and the delocalization of the nitrogen lone pairs contribute to its stability.

Role of Intramolecular Hydrogen Bonding

The ortho-amino group in (2-aminophenyl)thiourea can form an intramolecular hydrogen bond with the thiocarbonyl sulfur atom or one of the nitrogen atoms of the thiourea moiety. This interaction can further stabilize the thione tautomer and influence the molecule's conformation. X-ray crystallographic studies of related thiourea derivatives have shown the prevalence of such intramolecular hydrogen bonds in the solid state.[1][2]

Figure 2: Potential intramolecular hydrogen bonding in (2-aminophenyl)thiourea.

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying and characterizing the tautomeric forms of (2-aminophenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the predominant tautomeric form in solution.

Table 1: Expected ¹H NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | m | Complex multiplet for the aminophenyl ring protons. |

| NH₂ (amino) | 4.5 - 5.5 | br s | Broad singlet, exchangeable with D₂O. |

| NH (thiourea) | 8.0 - 9.5 | br s | Two broad singlets for the two NH protons, exchangeable with D₂O. The chemical shift is sensitive to concentration and hydrogen bonding.[3] |

| SH (thiol) | 3.0 - 4.0 | s | Expected for the thiol tautomer, likely to be in very low concentration or not observed. |

Table 2: Expected ¹³C NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=S (thione) | 180 - 190 | A downfield signal characteristic of a thiocarbonyl carbon. Its presence would be strong evidence for the thione tautomer being dominant. |

| C-S (thiol) | 110 - 130 | Expected for the thiol tautomer. |

| Aromatic-C | 115 - 150 | Multiple signals for the carbons of the aminophenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and thus distinguishing between the thione and thiol forms.

Table 3: Key IR Absorption Frequencies for (2-aminophenyl)thiourea

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (amino & thiourea) | 3100 - 3400 | Medium - Strong | Broad bands indicative of hydrogen bonding. |

| C=S stretch (thione) | 700 - 850 | Medium - Strong | A key band for identifying the thione tautomer. |

| S-H stretch (thiol) | 2550 - 2600 | Weak | Expected for the thiol tautomer, but may be weak or absent if the thione form is predominant. |

| C-N stretch | 1400 - 1600 | Medium - Strong | Associated with the thiourea backbone. |

Reactivity and Cyclization to 2-Aminobenzothiazoles

The tautomeric form of (2-aminophenyl)thiourea plays a crucial role in its reactivity. For instance, the cyclization of phenylthioureas to form 2-aminobenzothiazoles is a well-known reaction that proceeds through the thione tautomer. This reaction typically involves an oxidative cyclization mechanism.[4][5][6]

Figure 3: Reaction pathway for the cyclization of (2-aminophenyl)thiourea.

Experimental Protocol: Oxidative Cyclization of Phenylthiourea[7]

A general procedure for the oxidative cyclization of a phenylthiourea is as follows:

-

Dissolution: Dissolve the phenylthiourea derivative in a suitable solvent, such as chloroform or acetic acid.

-

Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as bromine in the same solvent, to the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water or a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-aminobenzothiazole derivative, which can be further purified by chromatography or recrystallization.

Conclusion

The tautomerism of (2-aminophenyl)thiourea is a key aspect of its chemistry, with the thione form being the predominantly stable tautomer. This preference is likely reinforced by the potential for intramolecular hydrogen bonding involving the ortho-amino group. Spectroscopic methods, particularly NMR and IR, are essential tools for the characterization of its tautomeric state. A thorough understanding of the tautomeric equilibrium and conformational preferences of (2-aminophenyl)thiourea is critical for its application in drug design and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets. Further computational and experimental studies are warranted to provide a more quantitative understanding of the tautomeric landscape of this important molecule.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 6. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

The Multifaceted Biological Activities of (2-Aminophenyl)thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)thiourea derivatives represent a versatile class of compounds exhibiting a broad spectrum of biological activities. Their unique structural features, characterized by a reactive thiourea moiety and an aminophenyl group, allow for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of (2-aminophenyl)thiourea derivatives. Key areas of focus include their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a compilation of quantitative biological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their modes of action and potential therapeutic applications.

Introduction

Thiourea derivatives have long been recognized for their significant potential in medicinal chemistry. The presence of a thiocarbonyl group and two nitrogen atoms provides a scaffold for hydrogen bonding and coordination with various biological targets.[1] Among the vast landscape of thiourea compounds, those incorporating a (2-aminophenyl) moiety have garnered particular interest due to their enhanced biological profiles. This structural feature can influence the electronic properties and conformational flexibility of the molecule, often leading to improved potency and selectivity. This guide aims to consolidate the current knowledge on (2-aminophenyl)thiourea derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of (2-Aminophenyl)thiourea Derivatives

The synthesis of (2-aminophenyl)thiourea derivatives is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The general approach involves the reaction of an appropriate isothiocyanate with 2-aminoaniline (o-phenylenediamine). A common synthetic route involves the reaction of various isothiocyanates with amines in a suitable solvent like dichloromethane or tert-butanol.[2] For acyl-substituted derivatives, a multi-step synthesis can be employed, starting from the acylation of an acid followed by isothiocyanation and subsequent coupling with 2-nitroaniline, which is then reduced to the desired (2-aminophenyl)thiourea.[3]

Below is a generalized workflow for the synthesis of N,N'-disubstituted (2-aminophenyl)thiourea derivatives.

General synthesis workflow for (2-aminophenyl)thiourea derivatives.

Biological Activities

(2-Aminophenyl)thiourea derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiourea derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and liver.[4][5][6] The anticancer mechanism of action is often multi-targeted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and metastasis.[7]

Quantitative Anticancer Data of Thiourea Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| N-allylthiourea derivative 17 | MCF-7 (Breast) | 2.6 | [4] |

| N-allylthiourea derivative 18 | MCF-7 (Breast) | 7 | [4] |

| 1-Aryl-3-(pyridin-2-yl)thiourea 20 | MCF-7 (Breast) | 1.3 | [4] |

| 1-Aryl-3-(pyridin-2-yl)thiourea 20 | SkBR3 (Breast) | 0.7 | [4] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [4] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5) | Breast Cancer Cell Lines | 2.2 - 5.5 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [5] |

| Optically active thiourea IVe | EAC (Mouse Ehrlich Ascites Carcinoma) | 10-24 | [8] |

| Optically active thiourea IVf | EAC (Mouse Ehrlich Ascites Carcinoma) | 10-24 | [8] |

| Optically active thiourea IVh | EAC (Mouse Ehrlich Ascites Carcinoma) | 10-24 | [8] |

| Optically active 2-aminobenzothiazole Vg | EAC (Mouse Ehrlich Ascites Carcinoma) | 10-24 | [8] |

| Optically active thiourea IVe, IVf, IVh | MCF-7 (Breast) | 15-30 | [8] |

| Optically active thiourea IVe, IVf, IVh | HeLa (Cervical) | 33-48 | [8] |

Signaling Pathways in Cancer Targeted by Thiourea Derivatives

Thiourea derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Two of the most prominent are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways.

-

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration.[1][7][9] Aberrant EGFR signaling is a hallmark of many cancers.

Inhibition of the EGFR signaling pathway by thiourea derivatives.

-

VEGFR2 Signaling Pathway: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][10] Inhibition of VEGFR2 signaling can effectively starve tumors by cutting off their blood supply.

Inhibition of the VEGFR2 signaling pathway by thiourea derivatives.

Antimicrobial Activity

(2-Aminophenyl)thiourea derivatives have shown promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their mechanism of action is thought to involve the disruption of essential cellular processes in microbes. One proposed mechanism is the interference with bacterial cell wall synthesis.[12]

Quantitative Antimicrobial Data of Thiourea Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [12] |

| Thiourea derivative TD4 | Methicillin-resistant S. aureus (MRSA, USA 300) | 2 | [12] |

| Thiourea derivative TD4 | Vancomycin-intermediate-resistant S. aureus Mu50 | 4 | [12] |

| Thiourea derivative TD4 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | [12] |

| Thiourea derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [12] |

| Thiourea derivative TD4 | Hospital-acquired clinical strains MRSA (XJ 26, 216, 317) | 8-16 | [12] |

| Thiourea derivative TD4 | Vancomycin-resistant enterococci (XJ 21, 22, 23) | 8-16 | [12] |

| Thiourea derivative 2 | Enterococcus faecalis | 40-50 | [10] |

| Thiourea derivative 2 | Pseudomonas aeruginosa | 40-50 | [10] |

| Thiourea derivative 2 | Salmonella typhi | 40-50 | [10] |

| Thiourea derivative 2 | Klebsiella pneumoniae | 40-50 | [10] |

| Various Thiourea derivatives | Bacteria | 50-400 | [11] |

| Various Thiourea derivatives | Yeasts | 25-100 | [11] |

Bacterial Cell Wall Synthesis Pathway

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival, providing structural integrity and protection. Its synthesis is a complex multi-step process that is a prime target for antimicrobial agents.[11][12][13][14]

Potential inhibition points of thiourea derivatives in the bacterial cell wall synthesis pathway.

Antiviral Activity

Several thiourea derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B and C viruses.[15][16] While the exact mechanisms are still under investigation, it is believed that they may interfere with viral entry, replication, or the function of viral enzymes.

Quantitative Antiviral Data of Thiourea Derivatives

| Compound Type | Virus | EC50 (µM) | Reference |

| Various Thiourea derivatives | Hepatitis C Virus (HCV) | < 5 (most compounds) | [17] |

| Some Thiourea derivatives | Hepatitis C Virus (HCV) | < 0.1 | [17] |

| Uridine Glycoconjugate 9 | Hepatitis C Virus (HCV) | 4.9 | [16] |

| Uridine Glycoconjugate 12 | Hepatitis C Virus (HCV) | 13.5 | [16] |

| Uridine Glycoconjugate 9 | Classical Swine Fever Virus (CSFV) | 4.2 | [16] |

| Uridine Glycoconjugate 12 | Classical Swine Fever Virus (CSFV) | 4.0 | [16] |

Enzyme Inhibition

The ability of (2-aminophenyl)thiourea derivatives to inhibit various enzymes is a key aspect of their biological activity. This includes enzymes implicated in cancer, bacterial survival, and metabolic disorders.

Quantitative Enzyme Inhibition Data of Thiourea Derivatives

| Compound Type | Enzyme | IC50 / Ki | Reference |

| Dipeptide conjugated thiourea 23 | Urease | 2 µM (IC50) | [18] |

| Chiral thiourea derivatives 5a-c | Carbonic Anhydrase I | 3.4-7.6 µM (Ki) | [19] |

| Chiral thiourea derivative 9b | Carbonic Anhydrase I | 73.6 µM (Ki) | [19] |

| Chiral thiourea derivatives | Carbonic Anhydrase II | 8.7-44.2 µM (Ki) | [19] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL (IC50) | [20] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL (IC50) | [20] |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | Acetylcholinesterase (AChE) | 58 µg/mL (IC50) | [20] |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | Butyrylcholinesterase (BChE) | 63 µg/mL (IC50) | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of (2-aminophenyl)thiourea derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][21][22]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the (2-aminophenyl)thiourea derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. academic.oup.com [academic.oup.com]

- 14. Cell wall biosynthesis — Kahne Lab [kahnelab.chemistry.harvard.edu]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. US7897764B2 - Thiourea derivatives - Google Patents [patents.google.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Aminophenylthiourea Compounds: A Technical Guide

A comprehensive overview of the discovery, synthesis, and biological significance of aminophenylthiourea compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

Aminophenylthiourea compounds represent a significant class of molecules that have garnered increasing interest in the fields of medicinal chemistry and materials science. Characterized by a core thiourea group (–NH–(C=S)–NH–) attached to an aminophenyl substituent, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This technical guide provides an in-depth exploration of the discovery and history of aminophenylthiourea compounds, detailed experimental protocols for their synthesis, a comprehensive summary of their quantitative biological data, and an elucidation of their mechanisms of action through signaling pathway diagrams.

Discovery and Historical Development

The history of aminophenylthiourea compounds is intrinsically linked to the broader development of thiourea chemistry. While the synthesis of thiourea itself dates back to the 19th century, the systematic exploration of its derivatives, particularly those bearing aminophenyl moieties, is a more recent endeavor. Early research into thiourea compounds was largely focused on their applications in agriculture and as intermediates in organic synthesis.

The specific "discovery" of the first aminophenylthiourea compound is not attributed to a single breakthrough moment but rather emerged from the systematic exploration of aromatic amines in thiourea synthesis. The foundational reaction for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. The availability of various aminophenyl building blocks paved the way for the creation of a diverse library of aminophenylthiourea derivatives.

A significant milestone in the development of these compounds was the recognition of their potential as bioactive agents. Researchers began to observe that the incorporation of the aminophenyl group often conferred or enhanced the biological activity of the parent thiourea molecule. This led to a surge in the synthesis and screening of aminophenylthiourea derivatives for various therapeutic applications, a pursuit that continues to be an active area of research today.

Synthesis of Aminophenylthiourea Compounds

The synthesis of aminophenylthiourea derivatives is primarily achieved through the reaction of an aminophenyl isothiocyanate with an amine or, more commonly, by reacting an aminophenyl amine with an isothiocyanate. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

The Versatility of Substituted Thioureas: A Technical Guide to Their Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, a structurally simple yet functionally diverse pharmacophore, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential applications of substituted thioureas, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Biological Activities of Substituted Thioureas

Substituted thioureas exhibit a remarkable range of pharmacological effects, attributable to the versatile bonding capabilities of the thiocarbonyl group and the ability to introduce a wide variety of substituents. These modifications allow for the fine-tuning of their steric, electronic, and lipophilic properties, enabling interaction with a multitude of biological targets.[1][2]

Anticancer Activity

A substantial body of research highlights the potential of substituted thioureas as anticancer agents.[3][4][5] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

One of the well-documented mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, including non-small-cell lung cancer.[6][7][8] Certain N-substituted thiourea derivatives have been shown to effectively inhibit EGFR tyrosine kinase, leading to the downstream suppression of pro-survival signals and induction of apoptosis.[6][7]

The cytotoxic effects of various substituted thioureas against a range of cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of Substituted Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon) | 9.0 µM | [4] |

| SW620 (colon) | 1.5 µM | [4] | |

| K562 (leukemia) | 6.3 µM | [4] | |

| 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | MCF-7 (breast) | 1.3 µM | [4] |

| SkBR3 (breast) | 0.7 µM | [4] | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung) | 0.2 µM | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon) | 1.11 µM | [7] |

| HepG2 (liver) | 1.74 µM | [7] | |

| MCF-7 (breast) | 7.0 µM | [7] | |

| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (breast) | 179 µM | [3] |

| 3,5-bis(trifluoromethyl)phenyl and phenylamino substituted thiourea | NCI-H460 (lung) | 1.86 µM | [3] |

| Bis-thiourea derivative 44 | MCF-7 (breast) | 1.2 µM | [4] |

| HCT116 (colon) | 1.3 µM | [4] | |

| A549 (lung) | 2.7 µM | [4] | |

| Chiral Dipeptide Thioureas (Glycine series) | BGC-823 (gastric) | 20.9 - 103.6 µM | [9] |

| A549 (lung) | 19.2 - 112.5 µM | [9] |

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted thioureas have emerged as a promising class of compounds with significant activity against a variety of bacterial and fungal pathogens.[1][6][10][11] Their mechanism of action in bacteria is often attributed to the inhibition of essential enzymes like DNA gyrase, which is responsible for maintaining DNA topology.[12][13][14]

Table 2 summarizes the minimum inhibitory concentrations (MICs) of various thiourea derivatives against different microbial strains.

Table 2: Antimicrobial and Antifungal Activity of Substituted Thiourea Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus aureus | 4-32 µg/mL | [6] |

| Methicillin-resistant S. aureus | 4-64 µg/mL | [6] | |

| N-phenyl and N-benzoylthioureas | Gram-positive bacteria | 3.1-6.3 µg/cm³ | [15] |

| Thiourea derivatives and their Ni2+ and Cu2+ complexes | Gram-positive bacteria | >1000 - 15.62 µg/cm³ | [1][10] |

| Gram-negative bacteria | >1000 - 62.5 µg/cm³ | [1][10] | |

| Fungi | >1000 - 15.62 µg/cm³ | [1][10] | |

| Thiourea derivative SB2 | Candida auris | 0.0781 - 0.625 mg/mL | [11] |

Enzyme Inhibition

The structural features of thioureas make them effective inhibitors of various enzymes. A notable example is their inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[16] Thiourea derivatives can interact with the active site of these enzymes, preventing the breakdown of the neurotransmitter acetylcholine.[17][18]

Table 3 presents the inhibitory activity of selected thiourea derivatives against different enzymes.

Table 3: Enzyme Inhibitory Activity of Substituted Thiourea Derivatives

| Compound/Derivative | Enzyme | Activity (IC50) | Reference |

| Thiourea derivative 2c | ABTS˙+ radical scavenging | - | [19][20] |

| Thiourea derivatives 2e and 2f | Tyrosinase | - | [19][20] |

| Thiourea derivative 2g | α-amylase and α-glucosidase | - | [19][20] |

| Thiourea derivatives | Butyrylcholinesterase (BChE) | Good inhibitory activity | [19][20] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative N,N'-disubstituted thiourea and for key biological assays.

Synthesis and Characterization of N,N'-Disubstituted Thioureas

The synthesis of unsymmetrical N,N'-disubstituted thioureas can be conveniently achieved in a two-step process.[21]

Step 1: Synthesis of Thiocarbamate Intermediate

-

To a solution of an alkyl or aryl amine (1 equivalent) in water, add phenyl chlorothionoformate (1 equivalent) at room temperature.

-

Stir the reaction mixture vigorously for 1 hour.

-

The resulting thiocarbamate intermediate can be isolated or used directly in the next step.

Step 2: Synthesis of Unsymmetrical N,N'-Disubstituted Thiourea

-

To the aqueous solution of the thiocarbamate from Step 1, add a different alkyl or aryl amine (1 equivalent).

-

Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[21]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H, C=S, and C=O (if applicable).

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23][24]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[23]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives for 72 hours.[23]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[23]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[22]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[22]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the thiourea compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DNA Gyrase Inhibition Assay

The activity of DNA gyrase can be assessed by its ability to introduce negative supercoils into relaxed circular DNA.[2][25][26]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of the test thiourea compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted thioureas exert their biological effects is crucial for rational drug design. This section provides a visual representation of key signaling pathways and enzymatic mechanisms.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8][27][28][29] Its aberrant activation is a hallmark of many cancers.

Caption: EGFR signaling pathway and its inhibition by substituted thioureas.

Bacterial DNA Gyrase Mechanism

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[12][13][14][30][31]

Caption: Mechanism of bacterial DNA gyrase and its inhibition.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[16][17][18]

Caption: Inhibition of acetylcholinesterase by substituted thioureas.

Conclusion and Future Perspectives

Substituted thioureas represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against a wide range of diseases, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize thiourea-based compounds.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiourea scaffold to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

-

Combination Therapies: Investigating the synergistic effects of thiourea derivatives with existing drugs to overcome resistance and improve therapeutic outcomes.

The continued exploration of substituted thioureas holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. microbenotes.com [microbenotes.com]

- 14. DNA gyrase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. MTT (Assay protocol [protocols.io]

- 24. cyrusbio.com.tw [cyrusbio.com.tw]

- 25. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 26. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]

- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 30. researchgate.net [researchgate.net]

- 31. Domain architecture of E. coli DNA gyrase and model of DNA gyrase mechanism. [plos.figshare.com]

The Versatility of Thiourea Derivatives: Foundational Building Blocks in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as remarkably versatile and indispensable building blocks in the field of organic synthesis. Their unique structural features and reactivity have positioned them as crucial starting materials and catalysts for the construction of a diverse array of complex organic molecules, particularly heterocyclic compounds of significant medicinal and industrial interest. This technical guide provides an in-depth exploration of the multifaceted role of thiourea derivatives, offering detailed experimental protocols for key transformations, quantitative data summaries for comparative analysis, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding.

Core Applications of Thiourea Derivatives in Synthesis

Thiourea and its substituted analogues serve two primary roles in organic synthesis: as foundational synthons for the construction of heterocyclic rings and as highly effective organocatalysts, particularly in the realm of asymmetric synthesis.

1. Building Blocks for Heterocyclic Synthesis: The thiourea backbone, with its nucleophilic nitrogen and sulfur atoms, is pre-organized for cyclization reactions, making it an ideal precursor for a wide range of nitrogen- and sulfur-containing heterocycles. These heterocyclic motifs are prevalent in numerous pharmaceuticals, agrochemicals, and materials.

2. Organocatalysis: Chiral thiourea derivatives have gained prominence as powerful hydrogen-bond-donating organocatalysts. Through non-covalent interactions, they activate electrophiles, enabling highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations. This approach offers a green and metal-free alternative to traditional catalysis.

Synthesis of Heterocycles: Key Methodologies and Protocols

This section details the experimental procedures for two of the most fundamental and widely utilized reactions employing thiourea as a building block: the Hantzsch Thiazole Synthesis and the Biginelli Reaction for the synthesis of dihydropyrimidinones.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings, which are core structures in many biologically active compounds. The reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1][2]

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL) and swirl to mix. The product will precipitate out of solution.

-

Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.

-

Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry. Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by melting point determination and spectroscopy.

Quantitative Data for Hantzsch Thiazole Synthesis

| Entry | α-Haloketone | Thiourea Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW/SiO₂ (15%) | Ethanol/Water (1:1) | 2-3.5 | 79-90 | |

| 2 | 2-Bromoacetophenone | Thiourea | None | Methanol | 0.5 | >90 | [2] |

| 3 | Acetophenone | Thiourea | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | - | High | [3] |

Table 1: Summary of yields for the Hantzsch Thiazole Synthesis under various conditions.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues (DHPMs). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione [4][5][6]

-

Reaction Mixture: In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).

-

Catalyst and Solvent: Add a catalytic amount of a Lewis or Brønsted acid (e.g., bismuth nitrate, triphenylphosphine, or a heteropolyacid-clay catalyst)[4][7]. For a solvent-free approach, proceed to the next step. Alternatively, a solvent such as acetonitrile or ethanol can be used.

-

Heating: Heat the reaction mixture at 80-100°C with stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Add cold water to the residue and stir.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinethione.

Quantitative Data for the Biginelli Reaction

| Entry | Aldehyde | β-Dicarbonyl | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Thiophene-2-carbaldehyde | Ethyl Acetoacetate | Tetrachlorosilane | Dichloromethane | 3-8 | 75-89 | [5] |

| 2 | Aromatic Aldehydes | Ethyl Acetoacetate | Bismuth(III) Nitrate | Acetonitrile, reflux | 18 | High | [4] |